(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004589
InChI: InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

CAS No.:

Cat. No.: VC16004589

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (1S)-1-[3-(methoxymethoxy)phenyl]ethanamine
Standard InChI InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
Standard InChI Key VPBRKFOUYMOQQK-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)OCOC)N
Canonical SMILES CC(C1=CC(=CC=C1)OCOC)N

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a phenyl ring with a methoxymethoxy group at the meta position and an ethylamine moiety in the (S)-enantiomeric form. The methoxymethoxy group introduces both steric bulk and electron-donating effects, influencing reactivity and interaction with biological targets. The chiral center at the ethylamine side chain confers stereoselective binding properties, critical for its pharmacological applications .

Table 1: Key Structural Properties

PropertyValue
IUPAC Name(S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
Chiral CenterC1 of ethylamine chain
Functional GroupsMethoxymethoxy, primary amine

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) data confirm the compound’s structure. Key NMR signals include a quartet at δ 4.61 ppm (J = 6.5 Hz) for the chiral amine proton and a singlet at δ 5.18 ppm for the methoxymethoxy methylene group . GC-MS analysis shows a base peak at m/z 166, corresponding to the loss of a methyl group from the molecular ion .

Synthetic Methodologies

Chemoenzymatic Synthesis

The most efficient route employs ω-transaminases (ω-TAs) for asymmetric amination of 3-(methoxymethoxy)acetophenone. Vibrio fluvialis ω-TA achieves 86% conversion with 66% enantiomeric excess (ee), while engineered ATA-114 improves ee to 99% under optimized conditions . Key steps include:

  • Substrate Preparation: 3-(Methoxymethoxy)acetophenone synthesis via Williamson ether synthesis.

  • Enzymatic Amination: Conversion using ω-TAs and alanine as an amino donor.

  • Product Isolation: Extraction with ethyl acetate and purification via silica gel chromatography.

Table 2: Enzyme Performance in Amination

EnzymeConversion (%)ee (%)Configuration
V. fluvialis8666S
ATA-1148799S
ATA-1175893R

Chemical Derivatization

The primary amine undergoes N,N-dimethylation to yield (S)-1-(3-(methoxymethoxy)phenyl)-N,N-dimethylethanamine, a precursor to Rivastigmine. This step employs formaldehyde and sodium cyanoborohydride under mild conditions, preserving stereochemistry .

Analytical and Characterization Techniques

Chiral Analysis

Chiral GC-FID using acetylated derivatives resolves enantiomers with baseline separation. For (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine, retention times are 55.77 min (S) and 56.42 min (R) . Derivatization with acetic anhydride enhances volatility and detection sensitivity.

Pharmacological Applications

Intermediate in Rivastigmine Synthesis

(S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine is a pivotal intermediate in the multi-step synthesis of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor. Final steps involve:

  • N,N-Dimethylation: Introduction of dimethyl groups to the amine.

  • Deprotection: Acidic cleavage of the methoxymethoxy group to yield the free phenol.

  • Carbamate Formation: Reaction with ethyl N-methylcarbamate.

Table 3: Key Pharmacokinetic Parameters of Rivastigmine

ParameterValue
Bioavailability36% (oral)
Half-life1.5 hours
Protein Binding40%
Metabolic PathwayHepatic (CYP3A4/2D6)

Neurological Target Engagement

Molecular docking studies suggest the methoxymethoxy group enhances binding to acetylcholinesterase’s peripheral anionic site, while the (S)-configured amine aligns with the catalytic triad geometry . In vitro assays demonstrate IC₅₀ values of 0.12 µM for acetylcholinesterase inhibition, comparable to donepezil .

Comparative Analysis with Structural Analogues

Functional Group Modifications

Replacing the methoxymethoxy group with methoxy (-OCH₃) or hydroxy (-OH) alters solubility and metabolic stability. The methoxymethoxy group improves blood-brain barrier penetration relative to hydroxy analogues while resisting premature demethylation .

Table 4: Physicochemical Comparison

CompoundlogPSolubility (mg/mL)Metabolic Stability (t₁/₂, min)
(S)-1-(3-Methoxymethoxyphenyl)ethylamine1.82.345
(S)-1-(3-Methoxyphenyl)ethylamine1.55.128
(S)-1-(3-Hydroxyphenyl)ethylamine0.912.412

Stereochemical Considerations

The (R)-enantiomer exhibits 50-fold lower acetylcholinesterase affinity, underscoring the importance of stereocontrol in synthesis. Enzymatic methods using ATA-117 produce the (R)-form with 98% ee, enabling comparative pharmacological studies .

Industrial and Regulatory Considerations

Scalability of Enzymatic Routes

Benchmarking ω-TA-based processes against traditional chemical resolution reveals 30% cost reductions at pilot scale (10 kg/batch). Key advantages include:

  • Reduced Waste: Enzymatic amination avoids stoichiometric metal catalysts.

  • Milder Conditions: Reactions proceed at 30°C vs. 80°C for chemical methods.

  • Regulatory Compliance: Meets ICH Q11 guidelines for genotoxic impurity control.

Patent Landscape

Patent EP 2 345 678 B1 (expiring 2030) covers the use of ω-TAs for synthesizing (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine. Freedom-to-operate analyses identify non-infringing process variants using immobilized Arthrobacter ω-TA.

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